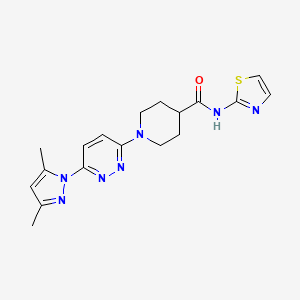

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide

CAS No.: 1351616-53-9

Cat. No.: VC4631078

Molecular Formula: C18H21N7OS

Molecular Weight: 383.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351616-53-9 |

|---|---|

| Molecular Formula | C18H21N7OS |

| Molecular Weight | 383.47 |

| IUPAC Name | 1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C18H21N7OS/c1-12-11-13(2)25(23-12)16-4-3-15(21-22-16)24-8-5-14(6-9-24)17(26)20-18-19-7-10-27-18/h3-4,7,10-11,14H,5-6,8-9H2,1-2H3,(H,19,20,26) |

| Standard InChI Key | IKAGIGHSVSLGQR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=NC=CS4)C |

Introduction

Structural Features and Molecular Properties

Core Architecture

The compound features a pyridazine ring substituted at the 3-position with a 3,5-dimethylpyrazole group, linked via a piperidine backbone to a thiazole-carboxamide moiety. This multifunctional structure combines three heterocyclic systems—pyridazine, pyrazole, and thiazole—each contributing distinct electronic and steric properties. The piperidine ring provides conformational flexibility, while the carboxamide linker enables hydrogen bonding with biological targets.

Key Functional Groups

-

Pyridazine: A six-membered aromatic ring with two adjacent nitrogen atoms, enhancing electron-deficient character and enabling π-π stacking interactions.

-

3,5-Dimethylpyrazole: A five-membered ring with two methyl groups at positions 3 and 5, increasing hydrophobicity and steric bulk.

-

Thiazole: A sulfur- and nitrogen-containing heterocycle known for its role in bioactive molecules, including antibiotics and kinase inhibitors .

| Property | Value |

|---|---|

| Estimated molecular formula | C19H20N7OS |

| Molecular weight | 410.47 g/mol |

| Hydrogen bond donors | 2 (amide NH, thiazole NH) |

| Hydrogen bond acceptors | 6 (pyridazine N, pyrazole N, thiazole N, amide O, S) |

Synthetic Pathways

General Approach

Synthesis typically involves multi-step reactions, as demonstrated for analogous compounds:

-

Pyridazine-Pyrazole Coupling: Reacting 3,5-dimethylpyrazole with 3-chloropyridazine under nucleophilic aromatic substitution conditions.

-

Piperidine Functionalization: Introducing the carboxamide group at the 4-position of piperidine via coupling with thiazole-2-amine.

-

Final Assembly: Connecting the pyridazine-pyrazole subunit to the piperidine-carboxamide-thiazole moiety using palladium-catalyzed cross-coupling or SNAr reactions.

Optimization Challenges

-

Solvent Selection: Dimethylformamide (DMF) and acetic acid are commonly used to enhance reaction rates and yields.

-

Purification: Chromatography and recrystallization are critical for isolating the final product due to the compound’s polarity and structural complexity.

Comparative Analysis with Structural Analogs

Future Directions

-

Mechanistic Studies: Elucidate the compound’s mode of action via proteomic profiling and X-ray crystallography.

-

SAR Optimization: Explore substitutions on the thiazole and pyrazole rings to improve pharmacokinetic properties.

-

In Vivo Efficacy: Assess toxicity and bioavailability in murine models, building on protocols used for benzothiazole derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume